molecular formula C12H8O4 B8453187 7-Formyl-3-hydroxynaphthalene-2-carboxylic Acid

7-Formyl-3-hydroxynaphthalene-2-carboxylic Acid

Cat. No. B8453187
M. Wt: 216.19 g/mol
InChI Key: RTIUWXJUJKDMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Formyl-3-hydroxynaphthalene-2-carboxylic Acid is a useful research compound. Its molecular formula is C12H8O4 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

7-formyl-3-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H8O4/c13-6-7-1-2-8-5-11(14)10(12(15)16)4-9(8)3-7/h1-6,14H,(H,15,16)

InChI Key

RTIUWXJUJKDMPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2C=C1C=O)C(=O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 7-bromo-3-hydroxynaphthalene-2-carboxylic acid (15.0 g, 56.2 mmol) (example 340) in tetrahydrofuran (100 mL) was added to a solution of lithium hydride (893 mg, 112 mmol) in tetrahydrofuran (350 mL). After 30 minutes stirring at room temperature, the resulting solution was heated to 50° C. for 2 minutes and then allowed to cool to ambient temperature over a period of 30 minutes. The mixture was cooled to −78° C., and butyllithium (1.6 M in hexanes, 53 mL, 85 mmol) was added over a period of 15 minutes. N,N-Dimethylformamide (8.7 mL, 8.2 g, 112 mmol) was added after 90 minutes additional stirring. The cooling was discontinued, and the reaction mixture was stirred at room temperature for 17 hours before it was poured into 1 N hydrochloric acid (aq.) (750 mL). The organic solvents were evaporated in vacuo, and the resulting precipitate was filtered off and rinsed with water (3×100 mL) to yield the crude product (16.2 g). Purification on silica gel (dichloromethane/methanol/acetic acid=90:9:1) furnished the title compound as a solid.
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